molecular formula C9H10N2O3S2 B1671626 Ethoxzolamide CAS No. 452-35-7

Ethoxzolamide

Cat. No. B1671626
CAS RN: 452-35-7
M. Wt: 258.3 g/mol
InChI Key: OUZWUKMCLIBBOG-UHFFFAOYSA-N
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Description

Ethoxzolamide is a sulfonamide medication that functions as a carbonic anhydrase inhibitor. It is used in the treatment of glaucoma, duodenal ulcers, and as a diuretic. It may also be used in the treatment of some forms of epilepsy .

Mechanism of Action

Ethoxzolamide exerts its effects by binding to and inhibiting carbonic anhydrase I. Carbonic anhydrase plays an essential role in facilitating the transport of carbon dioxide and protons in the intracellular space, across biological membranes, and in the layers of the extracellular space. By inhibiting this enzyme, this compound affects the balance of applicable membrane equilibrium systems .

Safety and Hazards

Ethoxzolamide is a sulfonamide used as a diuretic and in glaucoma . It inhibits carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate . Its pharmacological activity thus confers the risk for hypokalemia .

Relevant Papers Several papers have been published on this compound. One paper discusses the antibacterial activity of this compound against Helicobacter pylori strains . Another paper discusses the carbonic anhydrase inhibitor this compound’s inhibitory effects on the Mycobacterium tuberculosis .

Preparation Methods

Ethoxzolamide can be synthesized through various synthetic routes. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-sulfonamide with appropriate reagents under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethoxzolamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .

Scientific Research Applications

Ethoxzolamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethoxzolamide is unique among carbonic anhydrase inhibitors due to its specific structure and binding properties. Similar compounds include:

properties

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-sulfonamide
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InChI

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13)
Source PubChem
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InChI Key

OUZWUKMCLIBBOG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N
Source PubChem
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Molecular Formula

C9H10N2O3S2
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DSSTOX Substance ID

DTXSID1023021
Record name Ethoxzolamide
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Molecular Weight

258.3 g/mol
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Physical Description

Solid
Record name Ethoxzolamide
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Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L
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Mechanism of Action

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/
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Color/Form

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER

CAS RN

452-35-7
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Melting Point

188-190.5, 188-190.5 °C, 189 °C
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Record name Ethoxzolamide
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Synthesis routes and methods

Procedure details

A solution of ammonium hydroxide (650 mL) was cooled to 0° C. in an ice/methanol bath. A solution containing 6-ethoxy-2-mercapto-benzothiazole (16.0 g, 0.076 mol) in 170 mL of 5% NaOH and a solution of 5.25% NaOCl (150 mL) were added simultaneously to the ammonium hydroxide solution while maintaining a temperature of 0° C. The reaction was stirred for 15 min. upon completing the addition, and the sulfenamide was collected by vacuum filtration. The sulfenamide was dissolved in 1 L of acetone and oxidized by the addition of 450 mL of 5% KMn04 over 4 hours. The MnO2 was removed by filtering through Celite, and the acetone was removed under vacuum. The product was precipitated from solution by acidification with concentrated HCl to yield 11.7 g (59.7%) of 6-ethoxy-2-benzothiazolesulfonamide, which was purified by dissolving it in 5% NaOH, filtering, and precipitating with concentrated HCl; mp 190°-191° C.; MS, m/e 258 (M,calcd 258).
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is ethoxzolamide's primary mechanism of action?

A: this compound is a potent inhibitor of carbonic anhydrase (CA). [] It binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This inhibition affects various physiological processes, including aqueous humor secretion in the eye, acid-base balance, and ion transport. [, , , , ]

Q2: How does this compound's inhibition of CA lead to its ocular hypotensive effect?

A: In the eye, this compound inhibits CA primarily in the ciliary body epithelium. [, ] This inhibition reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. [] Consequently, this compound decreases aqueous humor production and lowers intraocular pressure. [, , ]

Q3: Does this compound impact sodium ion transport?

A: Yes, studies in frog skin demonstrate that this compound indirectly affects sodium ion transport by altering the electrochemical gradient. By inhibiting proton excretion, this compound depolarizes the apical membrane potential, which reduces the driving force for passive sodium entry. []

Q4: How does this compound's inhibition of CA affect acid-base balance?

A: this compound's inhibition of CA in the kidneys leads to decreased bicarbonate reabsorption in the proximal convoluted tubule, promoting bicarbonate excretion in the urine. [] This process can induce a mild diuretic effect and alter systemic acid-base balance. []

Q5: What is the role of this compound in Mycobacterium tuberculosis infection?

A: Research shows that this compound inhibits Mycobacterium tuberculosis growth in macrophages and infected mice. [] This effect is attributed to the inhibition of the PhoPR regulon and Esx-1 protein secretion, essential for M. tuberculosis virulence. []

Q6: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C9H10N2O3S2 and a molecular weight of 258.3 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound?

A: this compound has been characterized using various spectroscopic techniques, including X-ray powder diffraction (XRPD) [], solid-state Nuclear Magnetic Resonance (SS-NMR), and molecular modeling. [] These techniques provide insights into its crystal structure, molecular conformation, and interactions.

Q8: How stable is this compound under various conditions?

A: this compound's stability varies depending on the formulation and environmental conditions. Research indicates its compatibility with poloxamine-based micellar formulations, showing sustained drug release profiles over several days. []

Q9: What is the catalytic reaction that this compound inhibits?

A: this compound inhibits the catalytic activity of carbonic anhydrase (CA). [, ] This enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This reaction is crucial for various physiological processes, such as pH regulation, ion transport, and gas exchange.

Q10: How selective is this compound for different CA isoforms?

A: this compound exhibits varying inhibitory potency against different CA isoforms. [] Studies indicate a significant temperature dependence on its binding affinity, with faster dissociation rates at higher temperatures. [] Further research is needed to fully elucidate its selectivity profile.

Q11: What are the therapeutic applications of this compound?

A: this compound's primary therapeutic applications stem from its CA inhibitory activity. [] It is clinically used as a diuretic and for treating glaucoma. [] Additionally, research suggests its potential as an anti-infective agent against Mycobacterium tuberculosis and Helicobacter pylori. [, ]

Q12: How is computational chemistry and modeling used to study this compound?

A: Computational methods like quantum chemical computations and molecular mechanics (MM) are used to study this compound's interactions with CA. [] These methods facilitate geometry optimization, chemical shift calculations, and conformational analysis. []

Q13: How do modifications to the this compound structure affect its activity?

A: Structural modifications, particularly to the benzene ring, impact this compound's physicochemical properties, including solubility, pKa, partitioning, and corneal permeability. [] These alterations subsequently affect its pharmacokinetic profile and therapeutic efficacy. []

Q14: Does modifying the this compound molecule influence its potency and selectivity?

A: Studies show that even subtle structural changes in this compound analogues can significantly alter their binding affinity for different CA isoforms, impacting their potency and selectivity. [] This structure-activity relationship is crucial for designing more effective and targeted CA inhibitors. []

Q15: What formulation strategies are employed to improve this compound's stability and delivery?

A: Research highlights the use of poloxamine-based micellar formulations to encapsulate and deliver this compound. [] These formulations enhance drug solubility, control release kinetics, and improve ocular bioavailability for topical glaucoma therapy. []

A15: While specific SHE regulations were not discussed in the provided research papers, it's essential to acknowledge their critical importance in all stages of drug development, manufacturing, and handling of this compound. Strict adherence to relevant safety guidelines and regulations ensures responsible practices.

Q16: How is this compound absorbed and distributed in the body?

A: this compound can be administered intravenously or orally. [, ] It is distributed to various tissues, including the eye, where it reaches therapeutic concentrations in the iris/ciliary body. [] Topical administration, particularly in gel formulations, enhances corneal permeability and drug levels in ocular tissues. [, , ]

Q17: What is the metabolism and excretion profile of this compound?

A17: While the provided research papers don't provide detailed information on this compound's metabolism and excretion, it's crucial to consider these aspects for a comprehensive understanding of its pharmacokinetic profile.

Q18: How does the route of administration affect this compound's ocular hypotensive effect?

A: Intravenous administration of this compound results in a rapid and significant reduction in intraocular pressure, reaching peak effects within 45-60 minutes. [] Topical application, especially in gel formulations, leads to a more gradual but prolonged decrease in intraocular pressure. [, , ]

Q19: What in vitro models are used to study this compound's effects?

A: In vitro studies utilize various models to investigate this compound's activity. These include isolated enzyme assays to assess CA inhibition [, , , , , ], cell cultures to study its impact on ion transport and cellular responses [, , , , ], and excised tissues like corneas to evaluate permeability and drug distribution. [, , ]

Q20: What animal models are employed to evaluate this compound's efficacy?

A: Research utilizes various animal models, including rabbits, dogs, and rats, to investigate this compound's effects on ocular pressure, [, , , , , ] pulmonary vasculature, [] and renal function. [, , ] These models provide valuable insights into its pharmacodynamics and potential therapeutic benefits.

Q21: Are there any clinical trials investigating this compound?

A: While the provided research primarily focuses on preclinical studies, this compound is a clinically approved drug for glaucoma and has been evaluated in clinical trials for its safety and efficacy in managing ocular hypertension. [, , , , , ]

Q22: Are there known mechanisms of resistance to this compound?

A: Studies in Helicobacter pylori identified mutations in specific genes, including the one encoding undecaprenyl pyrophosphate synthase, associated with this compound resistance. [] These findings highlight the potential for resistance development and the need for further investigation.

Q23: What strategies are being explored to improve this compound delivery to target tissues?

A: Research emphasizes the development of topical formulations, such as gels and suspensions, to enhance this compound's corneal permeability and achieve therapeutic drug concentrations in the eye. [, , , ] These targeted delivery approaches aim to improve efficacy and reduce potential systemic side effects. [, , , ]

A23: While the provided research does not directly address these specific aspects, it's important to recognize their significance in drug development and research. Further investigation into these areas would contribute to a more comprehensive understanding of this compound and its potential applications.

Q24: What are some significant historical milestones in this compound research?

A: this compound's journey as a therapeutic agent began with its identification as a potent CA inhibitor. Early research established its diuretic properties and potential for managing glaucoma. [, , , ] Subsequent studies explored its effects on various physiological systems, including ocular dynamics, pulmonary vasculature, and renal function. [, , , , , , , , ] More recent investigations have unveiled its potential as an anti-infective agent, opening new avenues for therapeutic exploration. [, ]

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